(4-(苄氧基)-3-(三氟甲基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

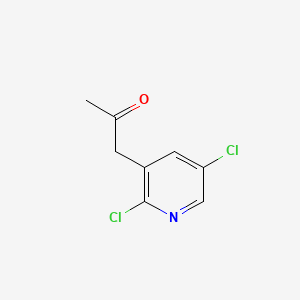

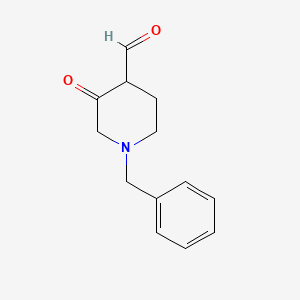

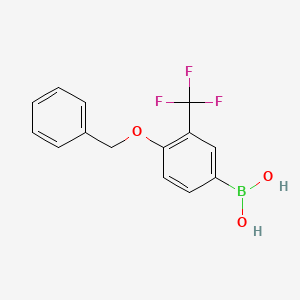

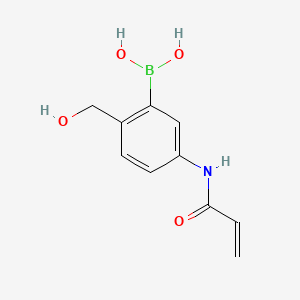

The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1245014-05-4 . It has a molecular weight of 296.05 . The IUPAC name for this compound is 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid . The physical form of this compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is particularly useful due to its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis

The compound “(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid” is a white to yellow solid . The compound has a molecular weight of 296.05 .科学研究应用

葡萄糖传感和胰岛素递送

苯硼酸 (PBA) 因其对含二醇分子的独特响应性(如葡萄糖)而被广泛研究。这使得它们适合掺入可用于葡萄糖传感和胰岛素递送系统的水凝胶中。 (4-(苄氧基)-3-(三氟甲基)苯基)硼酸 具有潜力用于创建更具选择性和响应性的水凝胶系统来控制糖尿病 .

铃木-宫浦交叉偶联反应

这种化合物在有机合成中非常有价值,特别是在铃木-宫浦交叉偶联反应中。 这些反应对于形成碳-碳键至关重要,而碳-碳键是开发药物和先进材料的基础 .

作用机制

Target of Action

Boronic acids and their esters are known to be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The phenyl boronic acid moiety in the compound is in equilibrium with phenyl boronate anion that can be photo-oxidized to generate phenyl radical, a highly reactive species . This radical is capable of rapidly capturing O2 at extremely low concentrations .

Biochemical Pathways

The generation of phenyl radicals and their interaction with oxygen could potentially affect various biochemical pathways involving reactive oxygen species .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The generation of phenyl radicals and their interaction with oxygen could potentially lead to various downstream effects .

安全和危害

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

未来方向

Boronic acids, including this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, as well as improving the efficiency and selectivity of existing reactions .

属性

IUPAC Name |

[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDRDSTVBFGULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737282 |

Source

|

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245014-05-4 |

Source

|

| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)

![2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B599242.png)

![2-Oxazolidinone, 3-[(2S,4R)-4-bromo-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B599244.png)